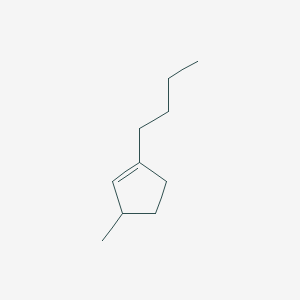
1-Butyl-3-methylcyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-methylcyclopentene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. The molecular formula of 1-Butyl-3-methylcyclopentene is C10H18, and it features a five-membered ring with a butyl group and a methyl group attached to the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylcyclopentene can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentene with butyl and methyl groups. This can be achieved through Friedel-Crafts alkylation, where cyclopentene reacts with butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 1-Butyl-3-methylcyclopentene typically involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-3-methylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond can convert 1-Butyl-3-methylcyclopentene to 1-Butyl-3-methylcyclopentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 1-Butyl-3-methylcyclopentane.
Substitution: Halogenated derivatives such as 1-Butyl-3-methylcyclopentyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-methylcyclopentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of cycloalkenes with biological molecules.
Medicine: Research into potential pharmacological properties and drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Butyl-3-methylcyclopentene involves its interaction with various molecular targets and pathways. The double bond in the cyclopentene ring makes it reactive towards electrophiles and nucleophiles. The compound can participate in addition reactions, where the double bond is broken, and new bonds are formed with other molecules. This reactivity is crucial for its applications in synthesis and research.
Vergleich Mit ähnlichen Verbindungen
Cyclopentene: A simpler cycloalkene with no substituents.
1-Butylcyclopentene: Similar structure but lacks the methyl group.
3-Methylcyclopentene: Similar structure but lacks the butyl group.
Uniqueness: 1-Butyl-3-methylcyclopentene is unique due to the presence of both butyl and methyl groups, which influence its chemical properties and reactivity. The combination of these substituents makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
57497-24-2 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
1-butyl-3-methylcyclopentene |
InChI |
InChI=1S/C10H18/c1-3-4-5-10-7-6-9(2)8-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
XZWJSYOVJFWQLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



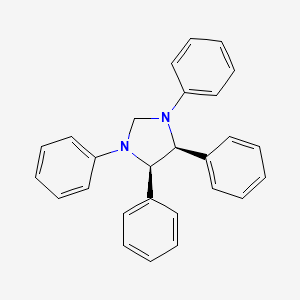
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
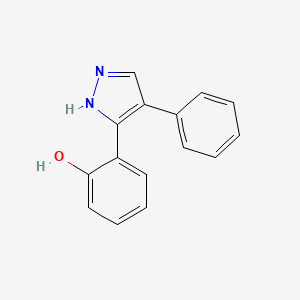


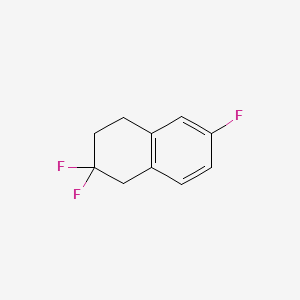
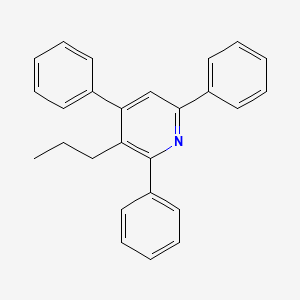
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)

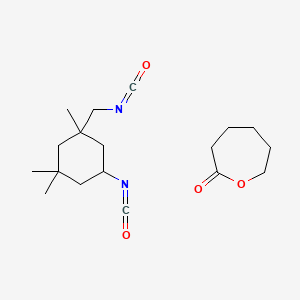
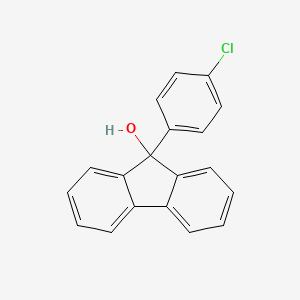
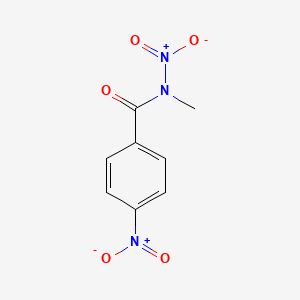
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
